

In-Depth Technical Guide to the Thermal Decomposition of Cupric Bromide (CuBr₂)

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Compound of Interest

Compound Name: Cupric bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of **cupric bromide** (CuBr₂), detailing its decomposition pathway, associated byproducts, and the thermodynamic and kinetic parameters governing the reaction. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of the thermal behavior of this compound.

Core Concepts of Cupric Bromide Decomposition

The thermal decomposition of solid **cupric bromide** (CuBr₂) is a chemical process in which the compound breaks down into simpler substances upon heating. The primary reaction involves the reduction of copper(II) to copper(I), resulting in the formation of cuprous bromide (CuBr) and the liberation of bromine gas (Br₂).

The overall balanced chemical equation for the thermal decomposition of **cupric bromide** is:



This reaction is an endothermic process, requiring an input of heat energy to break the chemical bonds within the CuBr₂ molecule. The decomposition is known to occur over a range of temperatures, with evidence of decomposition being detectable at temperatures as low as 50°C and proceeding to completion above 280°C.

Quantitative Data on Thermal Decomposition

The following tables summarize the key quantitative data related to the thermal decomposition of **cupric bromide**, compiled from various experimental studies.

Table 1: Thermodynamic Properties of CuBr₂ Decomposition

Parameter	Value	Temperature (K)	Notes
Standard Enthalpy of Formation (ΔH°_f) of CuBr ₂ (s)	-141.8 kJ/mol	298.15	[1]
Standard Enthalpy of Reaction (ΔH°_{rxn})	23.4 kcal/mol (97.9 kJ/mol)	298.15	Calculated from effusion studies.[2]
Standard Entropy of Reaction (ΔS°_{rxn})	43 e.u. (179.9 J/mol·K)	298.15	Calculated from effusion studies.[2]
Gibbs Free Energy of Reaction (ΔG°)	$\Delta G^\circ(\text{cal}) = 1.10 \times 10^4 - 19.3 T$	433.15 - 493.15	Determined in a closed system in the temperature range of 160-220°C.[3]

Table 2: Kinetic Parameters of CuBr₂ Decomposition

Parameter	Value	Temperature Range (°C)	Method
Activation Energy (E _a)	25.4 kcal/mol (106.3 kJ/mol)	160 - 220	First-order rate law, with bromine gas pressure kept at zero. [3]
Enthalpy of Activation for Vaporization (ΔH_v)	17 kcal/mol (71.1 kJ/mol)	Not specified	Effusion study.[2]
Enthalpy of Activation for Condensation (ΔH_c)	-6.4 kcal/mol (-26.8 kJ/mol)	Not specified	Effusion study.[2]

Experimental Protocols

This section details a generalized experimental protocol for studying the thermal decomposition of **cupric bromide** using Thermogravimetric Analysis (TGA), a common technique for this purpose.

Objective

To determine the thermal stability and decomposition profile of anhydrous **cupric bromide** by monitoring its mass change as a function of temperature.

Materials and Apparatus

- Sample: Anhydrous **cupric bromide** (CuBr_2) powder.
- Apparatus:
 - Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance and a furnace capable of reaching at least 600°C .
 - Sample pans (e.g., alumina or platinum crucibles).
 - Inert gas supply (e.g., high-purity nitrogen or argon).
 - Analytical balance for sample weighing.
 - Dessicator for sample storage.

Experimental Procedure

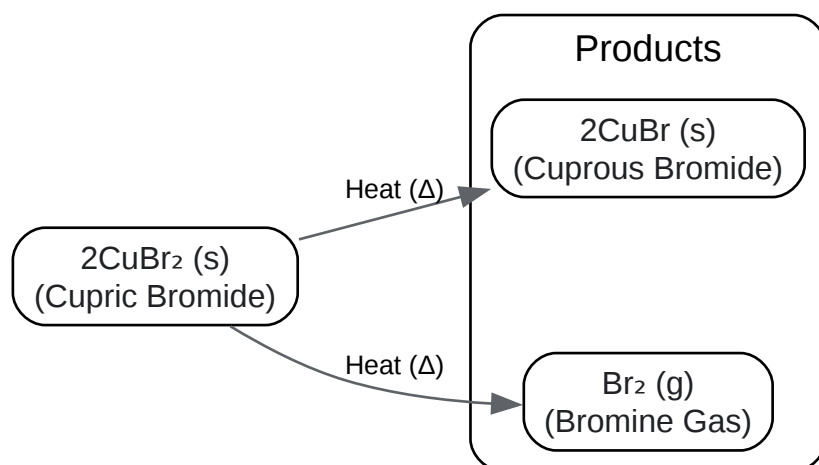
- Sample Preparation:
 - Due to the hygroscopic nature of CuBr_2 , handle and store the sample in a dry environment (e.g., a glovebox or dessicator) to prevent hydration.
 - Weigh approximately 5-10 mg of the anhydrous CuBr_2 sample into a clean, tared TGA crucible. A smaller sample size is generally preferred to ensure uniform heating and minimize thermal gradients.

- Instrument Setup:
 - Place the sample crucible onto the TGA balance mechanism.
 - Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere. This is crucial to prevent oxidation of the copper species.
- TGA Measurement:
 - Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30°C).
 - Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) to a final temperature of approximately 600°C. The final temperature should be well above the expected decomposition temperature to ensure the reaction goes to completion.
 - Continuously record the sample mass as a function of temperature.
- Data Analysis:
 - Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.
 - The onset temperature of decomposition can be determined from the initial point of mass loss.
 - The temperature of maximum decomposition rate can be identified from the peak of the first derivative of the TGA curve (DTG curve).
 - The total mass loss should correspond to the stoichiometric loss of bromine from the decomposition reaction.

Visualizations

Decomposition Pathway

The following diagram illustrates the straightforward thermal decomposition of **cupric bromide** into cuprous bromide and bromine gas.

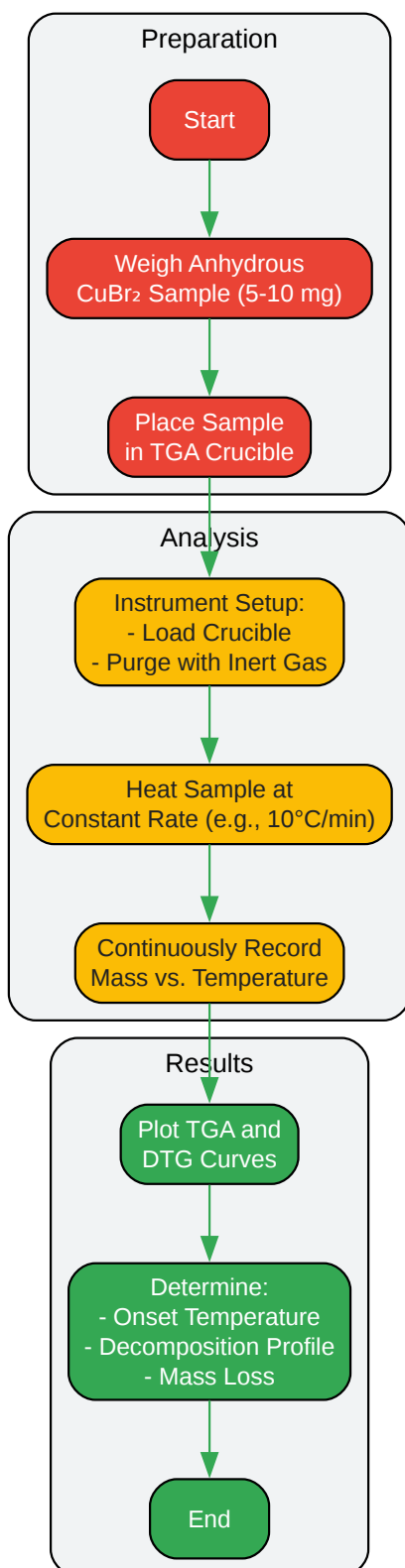


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*Thermal decomposition pathway of **Cupric Bromide**.*

Experimental Workflow for Thermogravimetric Analysis (TGA)

This diagram outlines the logical flow of a typical TGA experiment for studying the thermal decomposition of a solid sample like **cupric bromide**.



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Experimental workflow for Thermogravimetric Analysis.

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